molecular formula C20H18N4O B12163352 1-benzyl-N-(1-methyl-1H-pyrazol-4-yl)-1H-indole-3-carboxamide

1-benzyl-N-(1-methyl-1H-pyrazol-4-yl)-1H-indole-3-carboxamide

Cat. No.: B12163352
M. Wt: 330.4 g/mol
InChI Key: AZPBPAMTOPBYIA-UHFFFAOYSA-N
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Description

1-benzyl-N-(1-methyl-1H-pyrazol-4-yl)-1H-indole-3-carboxamide, also known by its chemical structure C₁₈H₁₈N₆O , is a fascinating compound with diverse applications. Let’s explore its properties and uses.

Preparation Methods

Synthetic Routes:

Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of 1-benzyl-1H-indole-3-carboxylic acid with 1-methyl-1H-pyrazole-4-carbonyl chloride . The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.

Reaction Conditions:

  • Reactants: 1-benzyl-1H-indole-3-carboxylic acid, 1-methyl-1H-pyrazole-4-carbonyl chloride
  • Solvent: Organic solvent (e.g., dichloromethane, chloroform)
  • Temperature: Room temperature or slightly elevated
  • Catalyst: Base (e.g., triethylamine)
  • Workup: Filtration, purification (e.g., column chromatography)

Industrial Production:

While laboratory-scale synthesis is common, industrial production methods may involve more efficient processes, such as continuous flow reactions or solid-phase synthesis.

Chemical Reactions Analysis

1-benzyl-N-(1-methyl-1H-pyrazol-4-yl)-1H-indole-3-carboxamide participates in various chemical reactions:

    Oxidation: It can undergo oxidation reactions, leading to the formation of various oxidation states.

    Reduction: Reduction reactions yield reduced derivatives of the compound.

    Substitution: Nucleophilic substitution reactions occur at the pyrazole and indole positions.

    Common Reagents and Conditions: Reagents like hydrogen peroxide, reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines) are employed.

    Major Products: These reactions yield derivatives with modified functional groups, influencing their biological activity.

Scientific Research Applications

1-benzyl-N-(1-methyl-1H-pyrazol-4-yl)-1H-indole-3-carboxamide finds applications in:

    Medicine: It exhibits promising pharmacological properties, including potential as an anticancer agent or kinase inhibitor.

    Chemical Biology: Researchers use it as a probe to study cellular processes and signaling pathways.

    Industry: Its derivatives may serve as intermediates in drug synthesis or as fluorescent labels.

Mechanism of Action

The compound’s mechanism of action involves interactions with specific molecular targets. For instance:

    Kinases: It may inhibit kinases involved in cell signaling, affecting cell growth and survival.

    Other Pathways: It could modulate other pathways, such as apoptosis or DNA repair.

Comparison with Similar Compounds

1-benzyl-N-(1-methyl-1H-pyrazol-4-yl)-1H-indole-3-carboxamide stands out due to its unique combination of structural features. Similar compounds include:

    1-benzylindole derivatives: These lack the pyrazole moiety.

    Pyrazole-carboxamide analogs: These lack the indole core.

Properties

Molecular Formula

C20H18N4O

Molecular Weight

330.4 g/mol

IUPAC Name

1-benzyl-N-(1-methylpyrazol-4-yl)indole-3-carboxamide

InChI

InChI=1S/C20H18N4O/c1-23-13-16(11-21-23)22-20(25)18-14-24(12-15-7-3-2-4-8-15)19-10-6-5-9-17(18)19/h2-11,13-14H,12H2,1H3,(H,22,25)

InChI Key

AZPBPAMTOPBYIA-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NC(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4

Origin of Product

United States

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